Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate
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Overview
Description
Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate is an organic compound with the molecular formula C20H20O4 It is a derivative of benzoic acid and is characterized by the presence of two 4-hydroxyphenyl groups attached to a central benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate typically involves the esterification of benzoic acid derivatives with butanol in the presence of a catalyst. One common method is the reaction of 2-[bis(4-hydroxyphenyl)methyl]benzoic acid with butanol under acidic conditions to form the ester. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzoate moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]benzoate
- Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate
- Methyl 3,4-bis(bromomethyl)benzoate
Uniqueness
Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate is unique due to its specific substitution pattern and the presence of butyl ester functionality. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
114626-60-7 |
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Molecular Formula |
C24H24O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C24H24O4/c1-2-3-16-28-24(27)22-7-5-4-6-21(22)23(17-8-12-19(25)13-9-17)18-10-14-20(26)15-11-18/h4-15,23,25-26H,2-3,16H2,1H3 |
InChI Key |
YAGIZCHVEGQUPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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